![molecular formula C2H4NNaO2 B1309317 Sodium glycinate CAS No. 6000-44-8](/img/structure/B1309317.png)
Sodium glycinate
Overview
Description
Sodium Glycinate is a non-essential amino acid primarily found in gelatin and silk fibroin . It is used therapeutically as a nutrient and also acts as a fast inhibitory neurotransmitter .
Synthesis Analysis
Sodium Glycinate can be synthesized directly from coconut oil and sodium glycinate with a yield of 87% . The product consists of a series of acyl glycines with different acyl chain lengths .Molecular Structure Analysis
The molecular formula of Sodium Glycinate is C2H4NNaO2 . Its average mass is 97.048 Da and its Monoisotopic mass is 97.013969 Da .Chemical Reactions Analysis
Sodium Glycinate has been used as an absorbent to absorb CO2 in a bubble column scrubber under constant pH and temperature environments . The process parameters include pH, gas flow rate, liquid temperature, and absorbent concentration .Physical And Chemical Properties Analysis
Sodium Glycinate appears as a white or light yellow crystalline powder . It is hygroscopic and easily soluble in water . Its density is 1.014g/cm³ , and it has a boiling point of 347°C at 760 mmHg .Scientific Research Applications
Carbon Dioxide Capture
Sodium glycinate has been identified as a potential solvent for the absorption of CO2 from various gas streams. It is used in a bubble column scrubber to absorb CO2 under constant pH and temperature environments. The Taguchi method, an experimental design technique, is employed to determine the optimal operating conditions, which include pH, gas flow rate, liquid temperature, and absorbent concentration. This application is crucial in addressing global warming by capturing greenhouse gases .
Physicochemical Property Analysis
Research has been conducted to analyze the physicochemical properties of aqueous Sodium glycinate solutions at low concentrations. Properties such as density, viscosity, and refractive index are measured and correlated with respect to temperature and concentration. This analysis is essential for understanding the behavior of Sodium glycinate in various applications, particularly in CO2 capture processes .
Safety and Hazards
Future Directions
properties
IUPAC Name |
sodium;2-aminoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO2.Na/c3-1-2(4)5;/h1,3H2,(H,4,5);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWHFEHKUQVYLF-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])N.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4NNaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
56-40-6 (Parent) | |
Record name | Sodium glycinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006000448 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50884211 | |
Record name | Glycine, sodium salt (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50884211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid, Solid; [Sigma-Aldrich MSDS] | |
Record name | Glycine, sodium salt (1:1) | |
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Record name | Glycine, sodium salt | |
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URL | https://haz-map.com/Agents/17572 | |
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CAS RN |
6000-44-8 | |
Record name | Sodium glycinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006000448 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycine, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Glycine, sodium salt (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50884211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium glycinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.311 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | SODIUM GLYCINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6B979BV8Z | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes sodium glycinate a promising absorbent for CO2 capture?
A1: Sodium glycinate exhibits several advantageous properties for CO2 capture, including low vapor pressure, low viscosity, high chemical reactivity with CO2, and a remarkable potential for CO2 removal from flue gases. [] []
Q2: How does sodium glycinate compare to other CO2 absorbents, such as monoethanolamine (MEA)?
A2: Studies comparing sodium glycinate with MEA have shown that while its CO2 removal efficiency might be lower, it offers advantages in regeneration energy requirements and absorption rate. [] [] Sodium glycinate solutions also exhibit higher viscosity and corrosion rates compared to MEA. []
Q3: What is the impact of sodium glycinate concentration on CO2 absorption?
A3: Research indicates that higher concentrations of sodium glycinate solutions lead to higher CO2 absorption capacity but lower absorption load. [, ]
Q4: How does temperature influence CO2 absorption by sodium glycinate solutions?
A4: Experimental studies have demonstrated that the CO2 absorption rate of sodium glycinate solutions is significantly influenced by temperature. [, ] Increasing the temperature generally leads to higher absorption rates. []
Q5: What is the optimal regeneration temperature for sodium glycinate solutions used in CO2 absorption?
A5: Research suggests that the optimal regeneration temperature for sodium glycinate solutions, particularly a mixture of 1.5 kmol/m3 AMP and 0.6 kmol/m3 SG, is 378 K. []
Q6: Can captured CO2 be utilized effectively when using sodium glycinate as an absorbent?
A6: Yes, one study demonstrated the integration of sodium glycinate absorption with ethylene carbonate synthesis, utilizing over 90% of the captured CO2. []
Q7: What is the molecular formula and weight of sodium glycinate?
A7: The molecular formula of sodium glycinate is C2H4NNaO2, and its molecular weight is 97.05 g/mol. [ Not directly stated in the provided abstracts, but this is publicly available information]
Q8: What spectroscopic techniques have been used to characterize sodium glycinate?
A8: Several spectroscopic techniques, including Infrared (IR) spectroscopy, Ultraviolet-visible (UV) spectroscopy, X-ray diffraction (XRD), and Thermogravimetric analysis (TGA) coupled with differential thermal analysis (DTA), have been employed to characterize sodium glycinate. [, ] Additionally, Raman spectroscopy has been used to study microhydrated sodium glycinate. [] Researchers have also utilized solid-state near-edge X-ray absorption fine structure (NEXAFS) spectroscopy to analyze glycine in various charge states, including sodium glycinate. []
Q9: How has computational chemistry been applied in researching sodium glycinate?
A10: Computational methods, particularly the Adaptive Network-based Fuzzy Inference System (ANFIS) and radial basis function artificial neural networks (RBFANN), have been successfully employed to predict the CO2 loading capacity of sodium glycinate solutions. [, ] Additionally, researchers have used MP2/6-311++G(d,p) level calculations to investigate the sequential microhydration of sodium glycinate. []
Q10: Are there other applications of sodium glycinate besides CO2 capture?
A11: Yes, sodium glycinate finds use as a buffering agent in pharmaceutical formulations, particularly in intravenous theophylline preparations to improve tolerability. [, ] It is also used as a food additive. [] Additionally, it can be used for cleaning tarnished silver objects due to its ability to form soluble complexes with silver sulfide. [] Moreover, sodium glycinate serves as an intermediate in the synthesis of glyphosate, a widely used herbicide. []
Q11: How does sodium glycinate affect the release of theophylline in pharmaceutical formulations?
A12: Studies have shown that theophylline sodium glycinate, when used in formulations like suppositories, can modify the release profile of theophylline. The release rate can be influenced by factors such as the suppository base and the presence of release modifiers like PEG 1500 and HPMC. []
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